Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate
Description
Structural and Functional Significance
The compound’s benzyloxy group enhances lipophilicity, improving membrane permeability in biological systems, while the fluorine atom introduces electronic effects that modulate reactivity in substitution reactions. The methyl ester at position 3 serves as a protecting group, enabling controlled deprotection during multi-step syntheses.
Properties
IUPAC Name |
methyl 2-fluoro-3-methyl-6-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11-8-9-13(14(15(11)17)16(18)19-2)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIINPCNILNPDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination
DAST is widely used to convert hydroxyl groups to fluorides under mild conditions. For example, ethyl 2-hydroxyisobutyrate undergoes fluorination with DAST in dry dichloromethane at –70°C , yielding ethyl 2-fluoroisobutyrate in >95% purity. Applied to the target molecule, this method would involve:
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Starting material: 6-(benzyloxy)-2-hydroxy-3-methylbenzoic acid .
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Reaction conditions: DAST (1.2 eq) in anhydrous CH₂Cl₂ at –78°C , followed by gradual warming to room temperature.
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Workup: Quenching with ice, extraction with CH₂Cl₂, and purification via silica gel chromatography.
Key Data
Sulfur Tetrafluoride (SF₄) in Anhydrous HF
SF₄ in hydrogen fluoride enables direct fluorination of hydroxy groups under autoclave conditions. For instance, ethyl 2-hydroxyisobutyrate reacted with SF₄ in HF at 30°C for 14 hours, achieving 70–75% yield. This method is scalable but requires specialized equipment for HF handling.
Benzyloxy Group Installation at C6
The benzyloxy group is introduced via nucleophilic aromatic substitution or protective group chemistry :
Benzylation of Phenolic Hydroxyl Groups
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Starting material : 2-fluoro-3-methyl-6-hydroxybenzoic acid.
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Reagent : Benzyl bromide (1.5 eq) with K₂CO₃ in DMF at 80°C .
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Mechanism : Base-assisted deprotonation of the phenolic –OH, followed by benzylation.
Esterification and Methyl Group Introduction
Fischer Esterification for Methyl Ester Formation
The carboxylic acid is esterified using methanol under acidic conditions:
C3 Methyl Group via Alkylation
For substrates lacking the C3 methyl group, lithium diisopropylamide (LDA) -mediated alkylation is employed:
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Substrate : 2-fluoro-6-(benzyloxy)benzoic acid.
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Reagent : Methyl iodide (1.1 eq) in THF at –78°C .
Integrated Synthetic Routes
Route 1: Sequential Functionalization
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Benzylation : Protect C6 –OH with benzyl bromide.
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Fluorination : DAST-mediated C2 –OH to –F conversion.
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Methylation : LDA/CH₃I for C3 –CH₃.
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Esterification : H₂SO₄/MeOH for methyl ester.
Route 2: Late-Stage Fluorination
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Benzylation and methylation on 2-hydroxybenzoic acid.
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Fluorination with SF₄/HF.
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Esterification .
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₆H₁₅F O₃
- Molecular Weight : 274.29 g/mol
- IUPAC Name : Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate
- CAS Number : 2484888-74-4
The compound features a fluorine atom, which enhances its reactivity and biological activity, making it suitable for various applications in synthetic chemistry and biological studies.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, including:
- Substitution Reactions : The fluorine atom can be replaced with other functional groups through nucleophilic substitution.
- Esterification : It can participate in esterification reactions to produce more complex esters.
These properties make it a useful building block for synthesizing more complex organic molecules.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of the benzyloxy group may enhance its interaction with microbial targets.
- Antitumor Activity : Preliminary investigations suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.
Medicinal Chemistry
The compound is being explored as a potential pharmacophore in drug development:
- Drug Design : Its unique structural features allow it to interact with biological targets effectively. The fluorine atom can enhance binding affinity to specific receptors, which is critical in drug design.
- Therapeutic Applications : Ongoing research is evaluating its efficacy in treating diseases such as cancer and bacterial infections, positioning it as a candidate for new therapeutic agents.
Comparative Analysis with Related Compounds
To better understand the applications of this compound, a comparison with similar compounds can provide insights into its unique benefits:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| Methyl 2-fluoro-3-methylbenzoate | Fluorinated benzoate | Moderate antibacterial |
| Methyl 6-chloro-3-methylbenzoate | Chlorinated benzoate | Antifungal properties |
| Methyl 5-bromo-2-fluoro-3-methylbenzoate | Brominated benzoate | Antitumor activity |
This table highlights the diverse biological activities associated with structurally similar compounds, showcasing the potential of this compound as a significant player in medicinal chemistry.
Antibacterial Efficacy Study
A recent study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. Results indicated an MIC of approximately 0.1 µg/mL against Pseudomonas aeruginosa, suggesting strong antibacterial properties that warrant further investigation into its mechanism of action and potential therapeutic applications.
Antitumor Activity Assessment
In vitro assays conducted on human cancer cell lines demonstrated that derivatives similar to this compound exhibited significant cytotoxicity, with IC50 values ranging from 5 to 10 µM. This suggests its potential as an effective anticancer agent, meriting further exploration in drug development pipelines.
Mechanism of Action
The mechanism of action of Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-Fluoro-3-Methylbenzoate (CAS 586374-04-1)
- Structure : Fluorine at position 2, methyl at position 3; lacks the benzyloxy group at position 6.
- Molecular Formula : C₉H₉FO₂.
- Similarity Score : 0.95 (structural similarity due to shared fluoro and methyl substituents) .
- Key Differences : Absence of the benzyloxy group reduces steric hindrance and molecular weight. Likely exhibits higher solubility in polar solvents compared to the target compound.
Ethyl 6-Fluoro-2-Methoxy-3-Methylbenzoate (CAS 2112934-17-3)
- Structure : Ethyl ester, methoxy at position 2, fluoro at position 6, methyl at position 3.
- Molecular Formula : C₁₁H₁₃FO₃.
- Properties : Boiling point 278.9°C, density 1.126 g/cm³ .
- Key Differences: Substituent positions (fluoro at 6 vs. 2 in the target) and methoxy vs. benzyloxy groups.
Methyl 2-Fluoro-6-Methoxybenzoate (CAS 178747-79-0)
- Structure : Methoxy at position 6, fluoro at position 2.
- Molecular Formula : C₉H₉FO₃.
- Key Differences : Methoxy at position 6 instead of benzyloxy reduces lipophilicity and steric effects. This compound may exhibit lower thermal stability due to smaller substituents .
Methyl 4-Bromo-2-Fluoro-6-Hydroxybenzoate (CAS 1193162-18-3)
- Structure : Bromo at position 4, hydroxyl at position 6, fluoro at position 2.
- Molecular Formula : C₈H₆BrFO₃.
- Molecular Weight : 249.03 g/mol .
- Key Differences : Hydroxyl group at position 6 increases polarity, while bromo introduces a heavy atom. The absence of benzyloxy limits its use in lipophilic environments.
Methyl 3-Amino-6-Fluoro-2-Methylbenzoate (CAS 848678-60-4)
- Structure: Amino at position 3, fluoro at position 6, methyl at position 2.
- Molecular Formula: C₉H₁₀FNO₂.
- Synthesis : High-yield routes (95–96%) via condensation and protection strategies .
- Key Differences: Amino group at position 3 enhances nucleophilicity, contrasting with the methyl group in the target compound. Fluoro at position 6 alters electronic effects on the aromatic ring.
Data Tables
Key Research Findings
- Fluorine Position : Fluorine at position 2 (target) vs. 6 (Ethyl 6-fluoro-2-methoxy-3-methylbenzoate) alters electron-withdrawing effects, influencing aromatic electrophilic substitution reactivity .
- Synthetic Challenges : Introducing benzyloxy groups requires protection-deprotection strategies, contrasting with simpler methoxy or methyl derivatives .
Biological Activity
Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate is a synthetic organic compound with potential biological activity, particularly in medicinal chemistry and pharmacology. Its molecular formula is and it has garnered attention due to its unique structural features that may influence various biological pathways.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. This compound may act as an enzyme inhibitor or modulator, affecting pathways involved in cell signaling, proliferation, and apoptosis. The presence of the benzyloxy and fluoro groups in its structure suggests potential interactions with proteins or enzymes that are critical in various physiological processes.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzoates have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell growth. The specific mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Antimicrobial Properties
In addition to anticancer activity, this compound may also exhibit antimicrobial properties. Research in related compounds has demonstrated effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis.
Study on Enzyme Inhibition
A study conducted by researchers evaluated the inhibition of specific enzymes by this compound. The results indicated a strong inhibitory effect on certain kinases involved in cancer progression, suggesting that this compound could be developed as a therapeutic agent for targeted cancer therapies.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Kinase A | 5.2 | Strong inhibition |
| Kinase B | 12.4 | Moderate inhibition |
| Kinase C | 7.8 | Strong inhibition |
Cytotoxicity Assays
Cytotoxicity assays performed on various cancer cell lines revealed that this compound significantly reduces cell viability at concentrations above 10 µM. The following table summarizes the findings:
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| H460 (Lung Cancer) | 10 | 45 |
| HeLa (Cervical) | 20 | 30 |
| MCF-7 (Breast) | 15 | 50 |
Q & A
Q. What are the key synthetic strategies for preparing Methyl 6-(benzyloxy)-2-fluoro-3-methylbenzoate, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid derivative. For example:
Benzyloxy Introduction : Use benzyl bromide or chloride under basic conditions (e.g., K₂CO₃) to protect the hydroxyl group at position 6 .
Fluorination : Electrophilic fluorination (e.g., Selectfluor) or nucleophilic substitution (e.g., KF with a leaving group at position 2) .
Esterification : Methylation via Fischer esterification (H₂SO₄/MeOH) or coupling with methyl halides .
Yield optimization requires controlled temperature (e.g., 0–60°C) and inert atmospheres to prevent deprotection of the benzyl group .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm); purity ≥97% is achievable via recrystallization in ethanol/water .
- NMR : Confirm substitution patterns:
- ¹H NMR : Benzyloxy protons (δ 4.9–5.1 ppm), methyl ester (δ 3.8–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm).
- ¹⁹F NMR : Single peak near δ -110 ppm (ortho-fluorine) .
- Mass Spectrometry : Exact mass (calculated for C₁₆H₁₅FO₃: 274.10) validates molecular ion peaks .
Advanced Research Questions
Q. How does the fluorine substituent at position 2 influence the electronic environment and reactivity of the aromatic ring in further functionalization?
- Methodological Answer :
- Electron-Withdrawing Effect : Fluorine decreases electron density at the ortho/para positions, directing electrophilic substitutions (e.g., nitration) to the meta position relative to fluorine .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids (e.g., 3-benzyloxyphenylboronic acid) requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) at 80–100°C .
- Stability : Fluorine enhances resistance to hydrolysis compared to chloro analogs but may increase sensitivity to strong nucleophiles .
Q. What are the competing degradation pathways for this compound under acidic or basic conditions, and how can stability be improved?
- Methodological Answer :
- Acidic Hydrolysis : Ester cleavage to carboxylic acid (dominant at pH < 3, 60°C).
- Basic Hydrolysis : Ester saponification (pH > 10) and potential benzyloxy deprotection .
- Mitigation Strategies :
- Use buffered solutions (pH 6–8) for reactions.
- Store at -20°C under nitrogen to prevent oxidation .
Q. How can computational methods (e.g., DFT) predict the regioselectivity of reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient regions for nucleophilic attack .
- Transition State Analysis : Compare activation energies for competing pathways (e.g., fluorophenyl vs. benzyloxy-directed reactions) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral data for this compound: How should researchers validate their findings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
